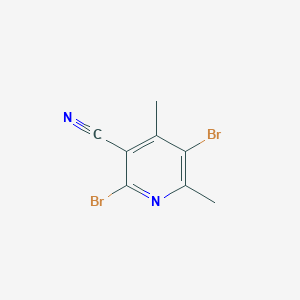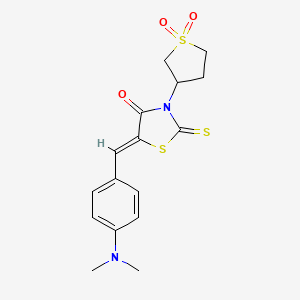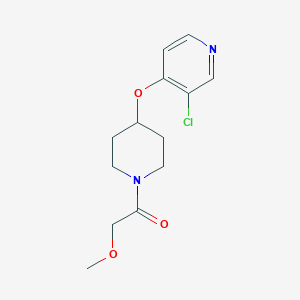
2,5-Dibromo-4,6-dimethylpyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dibromo-4,6-dimethylpyridine-3-carbonitrile is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of two bromine atoms at positions 2 and 5, two methyl groups at positions 4 and 6, and a nitrile group at position 3 on the pyridine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-4,6-dimethylpyridine-3-carbonitrile typically involves the bromination of 4,6-dimethylpyridine-3-carbonitrile. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dibromo-4,6-dimethylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (K2CO3, NaH).
Coupling Reactions: Boronic acids, palladium catalysts, bases (K2CO3, NaOH), and solvents (THF, toluene).
Reduction Reactions: Reducing agents (LiAlH4, H2/Pd), solvents (ether, ethanol).
Major Products Formed:
Substitution Reactions: Substituted pyridine derivatives.
Coupling Reactions: Biaryl compounds.
Reduction Reactions: Amino-substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Dibromo-4,6-dimethylpyridine-3-carbonitrile has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,5-Dibromo-4,6-dimethylpyridine-3-carbonitrile is primarily based on its ability to undergo various chemical transformations. The bromine atoms and nitrile group provide reactive sites for substitution and coupling reactions, enabling the formation of diverse chemical entities. These transformations are facilitated by the electron-withdrawing nature of the nitrile group, which enhances the reactivity of the pyridine ring .
Vergleich Mit ähnlichen Verbindungen
4,6-Dimethylpyridine-2,3-dicarbonitrile: Similar in structure but lacks bromine atoms, making it less reactive in certain substitution and coupling reactions.
2,3-Dibromo-5,6-dimethylpyridine: Similar bromination pattern but different positioning of the nitrile group, affecting its reactivity and applications.
2-Bromo-4,6-dimethylpyridine-3,5-dicarbonitrile: Contains additional nitrile groups, leading to different chemical properties and uses.
Uniqueness: 2,5-Dibromo-4,6-dimethylpyridine-3-carbonitrile stands out due to its specific substitution pattern, which provides unique reactivity and versatility in synthetic applications. The presence of both bromine atoms and a nitrile group allows for diverse chemical transformations, making it a valuable intermediate in various fields of research and industry .
Eigenschaften
IUPAC Name |
2,5-dibromo-4,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2N2/c1-4-6(3-11)8(10)12-5(2)7(4)9/h1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCWEZUXDPKVTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Br)C)Br)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride](/img/structure/B2394915.png)
![4-(tert-butyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2394916.png)

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2394920.png)

![2-[[1-(4-Methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic acid](/img/structure/B2394923.png)


![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2394926.png)

![N-(4-methoxyphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea](/img/structure/B2394929.png)



